Norverapamil hydrochloride

Descripción general

Descripción

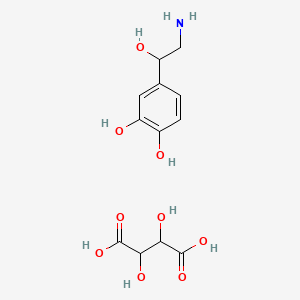

Norverapamil hydrochloride is a metabolite of Verapamil . It is an N-demethylated metabolite of verapamil and has significantly less calcium channel blocking ability but exhibits therapeutic activity . It is used for treating cardiovascular disorders and chronic oral diseases in children .

Synthesis Analysis

Norverapamil is synthesized through a process involving obtaining quaternary ammonium salt . A suitable reversed-phase high-performance liquid chromatography (RP-HPLC) method for detection and determination of laboratory-synthesized metabolite norverapamil (NVER) present in the pharmaceutical formulations has been developed .Molecular Structure Analysis

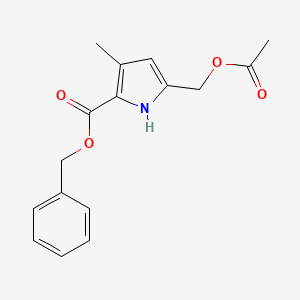

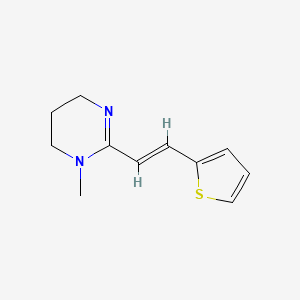

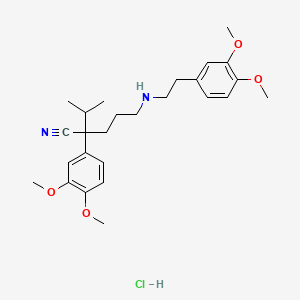

The molecular formula of Norverapamil hydrochloride is C26H36N2O4·HCl . The molecular weight is 477.04 . The SMILES string representation isCC(C)C(CCCNCCC1=CC=C(OC)C(OC)=C1)(C#N)C2=CC(OC)=C(OC)C=C2.Cl . Chemical Reactions Analysis

A new method for simultaneous determination of verapamil hydrochloride (VerHCl) and its metabolite norverapamil hydrochloride (NorHCl) by using capillary electrophoresis–electrochemiluminescence has been developed . The linear ranges of the VerHCl and NorHCl concentrations were 0.015–10.0 and 0.060–10.0 μg/mL, respectively .Physical And Chemical Properties Analysis

Norverapamil hydrochloride is an off-white crystalline solid . It softens at 50°C and decomposes at 155-160°C . It is soluble in water at a concentration of 15 mg/mL . The storage condition is desiccated .Aplicaciones Científicas De Investigación

Pharmacokinetics Research

Norverapamil Hydrochloride (NorHCl) is often used in pharmacokinetics research. A study developed a new method for simultaneous determination of verapamil hydrochloride (VerHCl) and its metabolite NorHCl using capillary electrophoresis–electrochemiluminescence . This method was used to study the pharmacokinetics of both agents in rat plasma .

Cardiovascular Disorders Treatment

NorHCl, the primary metabolite of VerHCl, can be used for treating cardiovascular disorders . It helps regulate left ventricular function during systole and improves diastolic blood pressure .

Chronic Oral Diseases Treatment in Children

NorHCl has been found to be effective in treating chronic oral diseases in children .

Antiarrhythmic Drug Quantification

A simple, accurate, and selective LC-MS/MS method was developed and validated for simultaneous quantification of ten antiarrhythmic drugs and a metabolite (NorHCl) in human plasma .

Hypertension Treatment

Verapamil, which is converted to its biologically active metabolite NorHCl in the liver, has found widespread use in the management of hypertension .

Angina Pectoris Management

Verapamil and its metabolite NorHCl are used in the management of angina pectoris, a condition characterized by chest pain caused by reduced blood flow to the heart .

Hypertrophic Cardiomyopathy Management

Verapamil and NorHCl are also used in the management of hypertrophic cardiomyopathy, a condition where the heart muscle becomes abnormally thick .

Supraventricular Tachyarrhythmias Management

Verapamil and NorHCl are used in the management of supraventricular tachyarrhythmias, a group of heart rhythm disorders .

Mecanismo De Acción

Target of Action

Norverapamil hydrochloride is an N-demethylated metabolite of verapamil . It primarily targets L-type calcium channels and P-glycoprotein (P-gp) . These targets play a crucial role in regulating the influx of calcium ions across the cell membrane of arterial smooth muscle and myocardial cells .

Mode of Action

Norverapamil hydrochloride acts as a calcium channel blocker and P-gp inhibitor . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle and myocardial cells . This modulation results in the relaxation and prevention of coronary artery spasm, dilation of coronary arteries, and reduction of total peripheral resistance .

Biochemical Pathways

The primary metabolic pathway of verapamil to norverapamil involves N-demethylation . Two main photodegradation pathways have been recognized: one leading to hydroxylation at the methylamino position followed by splitting of the verapamil molecule into two fragments, and the other providing norverapamil and a series of norverapamil isomers .

Pharmacokinetics

Norverapamil hydrochloride exhibits therapeutic activity, although it has significantly less calcium channel blocking ability than verapamil . The pharmacokinetics of norverapamil involve enantioselective plasma protein binding, enantioselective metabolism by CYP3A4, non-stereospecific P-gp transport, and passive glomerular filtration .

Result of Action

The action of norverapamil hydrochloride results in the dilation of the main coronary arteries and coronary arterioles, both in normal and ischemic regions . This property increases myocardial oxygen delivery in patients with coronary artery spasm . It also regularly reduces the total peripheral resistance against which the heart works .

Safety and Hazards

Norverapamil hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Verapamil, the parent drug of Norverapamil, is used clinically for the treatment of hypertension, and for prophylaxis of supraventricular and ventricular arrhythmias . It is also effective in the treatment of diabetic kidney disease by decreasing urinary leakage, in lowering the risk of developing glomerular sclerosis, and in the treatment of burn scars . As an auxiliary drug, Verapamil enhances the bactericidal activity against Mycobacterium tuberculosis in pulmonary tuberculosis . These uses of Verapamil suggest potential future directions for the use of Norverapamil.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAFTRIDBHSJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67018-85-3 (Parent) | |

| Record name | Norverapamil Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40987149 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norverapamil hydrochloride | |

CAS RN |

67812-42-4 | |

| Record name | Norverapamil Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67812-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.